9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a bicyclo[3.3.1]nonane derivative with a phenyl group and a pyrrolidine ring under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group or pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the phenyl or pyrrolidine rings .
Scientific Research Applications
9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(1-Pyrrolidinyl)bicyclo[3.3.1]nonan-9-one: Similar in structure but lacks the phenyl group and hydroxyl group.
Bicyclo[3.3.1]nonan-9-ol,9-ethyl-: Contains an ethyl group instead of a phenyl group and lacks the pyrrolidine ring.
Uniqueness
9-Phenyl-2-(1-pyrrolidinyl)bicyclo(3.3.1)nonan-9-ol is unique due to its combination of a phenyl group, pyrrolidine ring, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
36524-99-9 |
---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
9-phenyl-2-pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C19H27NO/c21-19(15-7-2-1-3-8-15)16-9-6-10-17(19)18(12-11-16)20-13-4-5-14-20/h1-3,7-8,16-18,21H,4-6,9-14H2 |
InChI Key |
QKKXOOSOMJVKND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCC3CCCC2C3(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.